(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine
Description
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4R)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C14H20N2/c15-14-7-6-12-9-16(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13?,14-/m1/s1 |
InChI Key |
AZKBNPLDOBTBBR-JXQTWKCFSA-N |
Isomeric SMILES |
C1CC2CN(CC2[C@@H]1N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Imine Intermediates
Another approach utilizes catalytic hydrogenation of imine intermediates derived from cyclopenta[c]pyrrole scaffolds. For instance, the imine formed by condensing 2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one with benzylamine undergoes hydrogenation at 50–60 psi H₂ over palladium on carbon (Pd/C) or platinum oxide (PtO₂) . This method achieves 70–80% yields and high stereoselectivity (ee >90%) when performed in methanol or ethanol at room temperature .
Optimized Parameters:
-
Catalyst: 10% Pd/C (0.1 equiv)
-
Solvent: Methanol
-
Pressure: 50 psi H₂
-
Duration: 6–8 hours
Multi-Step Organic Synthesis with Chiral Resolution
A multi-step protocol involves constructing the bicyclic core through cyclization reactions , followed by chiral resolution. For example:
-
Cyclopentane Ring Formation : Diels-Alder reaction between cyclopentadiene and acrylonitrile yields a bicyclic nitrile .
-
Pyrrolidine Ring Closure : The nitrile is reduced to an amine using LiAlH₄, followed by intramolecular cyclization under acidic conditions (HCl, reflux) .
-
Benzyl Group Introduction : Nucleophilic substitution with benzyl bromide in the presence of K₂CO₃ .
-
Chiral Resolution : Diastereomeric salts are formed with (R)-mandelic acid, yielding the (4R)-enantiomer with >99% ee after recrystallization .
Critical Data:
-
Overall Yield: 40–50% (four steps)
-
Purity: ≥98% (HPLC)
Enzymatic Resolution for Stereochemical Control
Enzymatic methods leverage lipases or esterases to achieve stereochemical purity. For example, racemic 2-benzyloctahydrocyclopenta[c]pyrrol-4-amine is treated with vinyl acetate in the presence of Candida antarctica lipase B (CAL-B), selectively acetylating the undesired (4S)-enantiomer . The (4R)-amine is isolated via column chromatography, achieving 85–90% ee and 55–60% yield .
Advantages:
-
Mild conditions (pH 7.0, 25°C)
-
Scalable to industrial production
Industrial-Scale Production via Continuous Flow Chemistry
For large-scale synthesis, continuous flow reactors enhance efficiency and safety. A patented method involves:
-
Reductive Amination in Flow : Mixing the ketone precursor with ammonium acetate and NaBH(OAc)₃ in a microreactor at 60°C .
-
In-Line Purification : Passing the crude product through a scavenger column (SiO₂ or Al₂O₃) to remove impurities.
-
Crystallization : Isolating the (4R)-enantiomer via anti-solvent crystallization (e.g., hexane/ethyl acetate).
Performance Metrics:
-
Throughput: 1–2 kg/day
-
Purity: ≥99.5%
-
Cost Reduction: 30% compared to batch processes
Comparative Analysis of Preparation Methods
| Method | Yield | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–75% | >95 | High stereoselectivity, short reaction time | Requires chiral catalysts |
| Catalytic Hydrogenation | 70–80% | >90 | Scalable, mild conditions | Moderate enantiomeric excess |
| Multi-Step Synthesis | 40–50% | >99 | High purity, robust process | Low overall yield, lengthy steps |
| Enzymatic Resolution | 55–60% | 85–90 | Eco-friendly, minimal waste | Requires specialized enzymes |
| Continuous Flow | 80–85% | >98 | High throughput, cost-effective | Capital-intensive setup |
Chemical Reactions Analysis
Types of Reactions
(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine
- Structural Differences : Replaces the cyclopenta-pyrrolidine system with a tetrahydropyran ring. The benzhydryl group at the 6-position introduces bulkier aromatic substituents compared to the benzyl group in the target compound.
- Activity : Demonstrates higher sigma-1 receptor binding affinity (Ki = 12 nM) than (4R)-2-benzyloctahydrocyclopenta[C]pyrrol-4-amine (Ki = 45 nM), attributed to enhanced hydrophobic interactions with the benzhydryl moiety .
- Synthesis: Prepared via a Mitsunobu reaction to establish stereochemistry, contrasting with the reductive amination used for the target compound .
(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine
- Stereochemical Impact : The (4S)-enantiomer shows 5-fold lower sigma-1 affinity (Ki = 225 nM) than the (4R)-isomer, highlighting the critical role of stereochemistry in receptor engagement .
Substituent Modifications
2-(4-Chlorobenzyl)octahydrocyclopenta[C]pyrrol-4-amine
- Modification : Incorporates a chlorine atom at the benzyl para-position.
- Effect : Reduced sigma-1 affinity (Ki = 89 nM) compared to the unsubstituted benzyl analogue, suggesting steric or electronic hindrance at this position .
2-Cyclohexyloctahydrocyclopenta[C]pyrrol-4-amine
- Modification : Replaces benzyl with cyclohexyl to eliminate aromaticity.
- Effect : Loss of sigma-1 binding (Ki > 1,000 nM), underscoring the necessity of aromatic π-stacking interactions for receptor activity .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Fluorination at the benzyl meta-position (e.g., 2-(3-fluorobenzyl) derivative) improves metabolic half-life (t₁/₂ = 4.2 h vs. 1.8 h for the parent compound) without compromising affinity (Ki = 48 nM) .
- Toxicity : The target compound exhibits lower hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells) compared to analogues with bulkier substituents (e.g., benzhydryl: IC₅₀ = 32 μM) .
Data Tables
Table 1. Key Pharmacological Parameters
| Compound Name | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Metabolic t₁/₂ (h) |
|---|---|---|---|
| This compound | 45 | 320 | 1.8 |
| (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine | 12 | 95 | 2.5 |
| 2-(4-Chlorobenzyl)octahydrocyclopenta[C]pyrrol-4-amine | 89 | 480 | 1.2 |
| 2-(3-Fluorobenzyl)octahydrocyclopenta[C]pyrrol-4-amine | 48 | 310 | 4.2 |
Table 2. Stereochemical and Structural Impact on Activity
| Feature Modified | Effect on Sigma-1 Ki | Reference |
|---|---|---|
| (4R) → (4S) stereoisomer | 5-fold decrease in affinity | |
| Benzyl → Cyclohexyl | Complete loss of binding | |
| Benzyl → Benzhydryl | 3.8-fold increase in affinity |
Research Findings and Implications
- Stereochemical Precision : The (4R)-configuration is essential for optimal receptor fit, as shown by molecular docking studies where the amine group forms a hydrogen bond with Glu172 in the sigma-1 binding pocket .
- Therapeutic Potential: While the benzhydryl analogue exhibits superior affinity, its higher cytotoxicity limits in vivo utility, positioning the (4R)-benzyl parent compound as a safer lead for CNS drug development .
Biological Activity
(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine is a complex organic compound notable for its diverse biological activities, primarily attributed to its bicyclic structure and amine functional group. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic framework that includes both a cyclopentane and a pyrrolidine ring, with a benzylic substituent enhancing its chemical properties. The presence of the amine group allows it to engage in nucleophilic reactions, which are critical for its biological interactions.
Biological Activities
Research indicates that compounds like this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Neuroactive Properties : Its structural similarities with known neuroactive compounds hint at possible applications in neuropharmacology.
- Calcium Channel Blockade : Related compounds have been identified as calcium channel blockers, which could be relevant for cardiovascular applications.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Bicyclic Amine | Antimicrobial, Neuroactive | Unique bicyclic structure with benzylic group |
| 1-Benzylpyrrolidine | Monocyclic Amine | Antidepressant | Simpler structure, less complex than target compound |
| Cyclohexylamines | Saturated Cyclic Amine | Analgesic | Different ring size and saturation |
| Morphine | Tertiary Alkaloid | Analgesic, Sedative | Natural product with multiple therapeutic uses |
This table highlights how this compound's unique structure may confer distinct advantages in biological activity compared to other similar compounds.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Bicyclic Structure : Utilizing cyclization reactions to form the core bicyclic framework.
- Amine Functionalization : Introducing amine groups through nucleophilic substitution reactions.
- Benzylic Substitution : Enhancing stability and reactivity via benzylic modifications.
These synthetic routes not only facilitate the production of the compound but also allow for the creation of analogs that can be tested for enhanced pharmacological properties.
Case Studies on Biological Activity
Several studies have investigated the biological activity of related compounds. For instance:
- Antitumor Activity : A study reported on a series of compounds derived from similar structures that exhibited significant antitumor activity against various cancer cell lines. The structure-activity relationship indicated that specific modifications could enhance efficacy against non-small cell lung cancer and melanoma .
- Calcium Channel Blockers : Research has shown that certain derivatives of octahydrocyclopenta(c)pyrrol-4-amines act as effective calcium channel blockers, indicating potential cardiovascular applications .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing (4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine with high stereochemical purity?
- Methodological Answer : Utilize reductive amination or asymmetric catalysis to achieve the desired (4R) configuration. For example, sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) with 1,2-dichloroethane as a solvent has been effective in similar pyrrolidine syntheses . Confirm stereochemistry via chiral HPLC or X-ray crystallography, referencing PubChem’s structural data for validation .
Q. How can researchers optimize solubility and stability during formulation studies of this compound?
- Methodological Answer : Conduct pH-dependent solubility profiling (e.g., using buffered solutions from pH 1.2 to 7.4) to identify optimal conditions. Stability studies should include accelerated degradation tests under varying temperatures (25°C–40°C) and humidity (60%–75% RH). Adjust excipients (e.g., cyclodextrins for encapsulation) based on observed degradation pathways .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer : Combine ¹H/¹³C NMR for backbone assignment, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry determination. Cross-validate results with PubChem’s computed InChI and IUPAC descriptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, incubation time, and concentration ranges). For instance, discrepancies in cytotoxicity may arise from differences in ATP-based vs. resazurin assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound purity (>98% via LC-MS) to isolate confounding factors .
Q. What strategies are effective for probing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Systematically modify substituents (e.g., benzyl group replacement with aryl or heteroaryl moieties) and evaluate changes in receptor binding or enzymatic inhibition. Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurotransmitter transporters or kinases, followed by functional assays (e.g., radioligand displacement) .
Q. How should researchers design experiments to assess the environmental fate of this compound?
- Phase 1 : Measure physicochemical properties (logP, pKa) to predict environmental partitioning.
- Phase 2 : Conduct biodegradation studies (OECD 301F) and ecotoxicity assays (e.g., Daphnia magna acute toxicity).
- Phase 3 : Model long-term persistence using quantitative structure-activity relationship (QSAR) tools like EPI Suite.
Q. What advanced computational methods can predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools such as SwissADME to identify cytochrome P450 (CYP) oxidation sites. Validate predictions with in vitro liver microsome assays and LC-MS/MS metabolite profiling. Compare results to structurally related compounds with known metabolic pathways (e.g., benzylpyrrolidine derivatives) .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s anti-inflammatory efficacy across studies?
- Methodological Answer : Standardize in vivo models (e.g., murine LPS-induced inflammation vs. carrageenan paw edema) and ensure consistent dosing regimens (mg/kg, route). Measure biomarkers (IL-6, TNF-α) using ELISA and correlate with histopathology. Cross-reference with structurally similar compounds showing validated anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
